(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde (3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.: 131367-58-3
VCID: VC21219038
InChI: InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h5,8-9,11-12,14H,1,4,6-7H2,2-3H3/t11-,12+,14-/m1/s1
SMILES: CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol

(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde

CAS No.: 131367-58-3

Cat. No.: VC21219038

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde - 131367-58-3

Specification

CAS No. 131367-58-3
Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
IUPAC Name (3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde
Standard InChI InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h5,8-9,11-12,14H,1,4,6-7H2,2-3H3/t11-,12+,14-/m1/s1
Standard InChI Key QUTNYAFRZBJHLB-MBNYWOFBSA-N
Isomeric SMILES CC1(C[C@H]2C=C([C@@H](CC(=C)[C@H]2C1)C=O)C=O)C
SMILES CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C
Canonical SMILES CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C

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